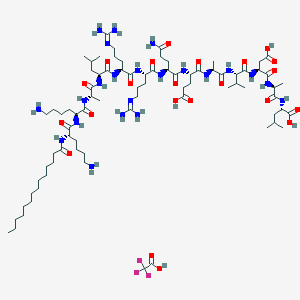
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is a chemical compound with the molecular formula C6H7N3O3 . It is a key intermediate in organic synthesis, medicine, dyes, and pesticides .
Synthesis Analysis
The synthesis of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been reported in several studies. For instance, it has been synthesized in six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% .Molecular Structure Analysis
The molecular structure of “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” can be analyzed using various techniques. For example, in the IR spectra, the final compounds showed a signal at 1641–1684 cm −1, attributed to the amidic carbonyl .Chemical Reactions Analysis
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has been used in various chemical reactions. For instance, it has been used in the synthesis of 2-arylpteridin-4-ones and piperazine-derived 2-furan-2-yl- [1,2,4]triazolo [1,5- a] pyrazines .Physical And Chemical Properties Analysis
“Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” has a molecular weight of 169.14 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved papers.Applications De Recherche Scientifique
Medicinal Chemistry: Anticancer and Anti-inflammatory Agents
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate: serves as a precursor in synthesizing various pyrazole derivatives. These compounds are particularly significant in medicinal chemistry due to their biological properties. For instance, certain derivatives have been identified as reversible inhibitors of Bruton’s Tyrosine Kinase (BTK), which is a therapeutic target for B-cell malignancies . The design and structure-activity relationships of these compounds are crucial for developing anticancer and anti-inflammatory drugs.
Organic Synthesis: Building Blocks for Heterocyclic Compounds
In organic synthesis, this compound is utilized as a versatile building block for constructing diverse heterocyclic scaffolds. These scaffolds are essential in creating poly-substituted and fused heterocyclic compounds, which are foundational structures in many pharmaceuticals .
Drug Design: Nitrogen-based Heterocycles
The nitrogen-based heterocyclic ring found in Methyl 3-amino-5-hydroxypyrazine-2-carboxylate is a common motif in drug design. Nearly 60% of small-molecule drugs contain a nitrogen heterocycle, highlighting the structural significance of this compound in pharmaceutical engineering .
Supramolecular Chemistry: Ligand for Receptors or Enzymes
Pyrazole derivatives, including those derived from Methyl 3-amino-5-hydroxypyrazine-2-carboxylate , can act as ligands for various receptors or enzymes. This application is vital in supramolecular chemistry, where the interaction between molecules forms complex structures .
Polymer Chemistry: Functional Materials
The compound’s derivatives are also used in polymer chemistry to create functional materials. These materials have applications in various industries, including electronics and textiles, due to their unique properties .
Agricultural Chemistry: Pesticides and Herbicides
In agricultural chemistry, pyrazole derivatives are used to develop pesticides and herbicides. The structural flexibility and biological activity of these compounds make them effective in controlling a wide range of agricultural pests .
Safety and Hazards
While specific safety and hazards information for “Methyl 3-amino-5-hydroxypyrazine-2-carboxylate” is not available, it’s generally advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use personal protective equipment/face protection when handling similar compounds .
Mécanisme D'action
Mode of Action
It’s known that the compound has free amino groups in position 3 on the pyrazine ring .
Biochemical Pathways
The biochemical pathways affected by Methyl 3-amino-5-hydroxypyrazine-2-carboxylate are currently unknown. More research is required to elucidate the compound’s effects on cellular pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is unclear .
Result of Action
It’s known that the compound has antimicrobial activity, indicating it may interact with microbial cells in some way .
Action Environment
It’s known that the compound is a solid and is soluble in most organic solvents .
Propriétés
IUPAC Name |
methyl 2-amino-6-oxo-1H-pyrazine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3/c1-12-6(11)4-5(7)9-3(10)2-8-4/h2H,1H3,(H3,7,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUKXBXGBDQLMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(NC(=O)C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-amino-5-hydroxypyrazine-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl 3-methyl-1H-pyrazolo[3,4-B]pyridine-1-carboxylate](/img/structure/B576268.png)



![Thiazolo[5,4-G]quinazoline](/img/structure/B576279.png)

![6-Oxa-10-azatricyclo[6.2.1.04,9]undeca-2,4,8(11),9-tetraene](/img/structure/B576281.png)
